molecular formula C21H18FN5O2S B2792651 N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894052-23-4

N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2792651
CAS RN: 894052-23-4
M. Wt: 423.47
InChI Key: QMRVXVYYTDDGAH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lithium-Ion Batteries (LIBs) Enhancement

Background: The electrochemical performance of lithium-ion batteries (LIBs) often suffers from sluggish interfacial kinetics. Specifically, the interaction between the electrolyte and the electrode surface plays a crucial role in determining the rate performance and overall efficiency of LIBs.

Application:

4-Fluorobenzyl cyanide (FBCN): , a sterically-hindered solvent, has been designed to improve interfacial kinetics in LIBs. Here’s how it works:

Outcome: The sterically-controlled solvation chemistry of FBCN reduces the interfacial barrier, leading to improved rate performance in LIBs .

Hydrogen Sulfide Donor for Ischemic Stroke Protection

Background: Ischemic stroke is a serious medical condition caused by reduced blood flow to the brain. Finding protective agents is crucial for preventing or minimizing damage during ischemic events.

Application:

Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate: (a hydrogen sulfide donor) has shown protective effects against ischemic stroke. Key points:

Outcome: Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate holds promise as a therapeutic agent for ischemic stroke .

Supramolecular Hydrogelation

Background: Supramolecular hydrogels are self-assembled networks formed by non-covalent interactions. Fluorine substitution can significantly impact gelation properties.

Application:

4-Fluorobenzyl-diphenylalanine: demonstrates the remarkable effect of fluorine on supramolecular hydrogelation:

Outcome: Fluorine substitution plays a crucial role in promoting supramolecular hydrogelation .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-29-17-8-4-15(5-9-17)18-10-11-19-24-25-21(27(19)26-18)30-13-20(28)23-12-14-2-6-16(22)7-3-14/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRVXVYYTDDGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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